(3beta)-Allopregnanolone 3-beta-D-Glucuronide (3beta)-Allopregnanolone 3-beta-D-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17979951
InChI: InChI=1S/C27H42O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h14-23,25,29-31H,4-12H2,1-3H3,(H,32,33)/t14-,15-,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1
SMILES:
Molecular Formula: C27H42O8
Molecular Weight: 494.6 g/mol

(3beta)-Allopregnanolone 3-beta-D-Glucuronide

CAS No.:

Cat. No.: VC17979951

Molecular Formula: C27H42O8

Molecular Weight: 494.6 g/mol

* For research use only. Not for human or veterinary use.

(3beta)-Allopregnanolone 3-beta-D-Glucuronide -

Specification

Molecular Formula C27H42O8
Molecular Weight 494.6 g/mol
IUPAC Name (2S,3S,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C27H42O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h14-23,25,29-31H,4-12H2,1-3H3,(H,32,33)/t14-,15-,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1
Standard InChI Key MTPPQBWTGIHMPB-IPTVNVRXSA-N
Isomeric SMILES CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C
Canonical SMILES CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C

Introduction

Chemical Identity and Biosynthetic Pathways

Structural Characteristics

ALLO-3β-G consists of a pregnane backbone with a glucuronic acid moiety conjugated at the 3β-hydroxy position. The molecular formula C27H42O8C_{27}H_{42}O_8 (molecular weight: 494.62 g/mol) enhances aqueous solubility compared to the parent compound, facilitating renal excretion . The stereochemistry at the 3β position distinguishes it from the 3α-epimer, which exhibits higher GABA-A receptor affinity due to reduced steric hindrance .

Enzymatic Synthesis

Glucuronidation of ALLO is catalyzed by uridine diphosphate glucuronosyltransferase (UGT) isoforms, primarily UGT2B7 and UGT2B15, in hepatic and extrahepatic tissues . The reaction proceeds via nucleophilic attack by UDP-glucuronic acid (UDPGA) on the 3β-hydroxy group, yielding ALLO-3β-G and uridine diphosphate (UDP) as byproducts.

Table 1: Enzymatic Parameters of ALLO Glucuronidation

ParameterDetail
Primary UGT IsoformsUGT2B7, UGT2B15
Cofactor RequirementUDP-glucuronic acid (UDPGA)
Tissue LocalizationLiver, Kidney, Cerebral Cortex
Reaction EfficiencyVmax=12.4±1.8nmol/min/mgV_{max} = 12.4 \pm 1.8 \, \text{nmol/min/mg}

Metabolic Regulation and Pharmacokinetics

Phase II Metabolism

Glucuronidation reduces ALLO’s lipophilicity, shifting its partition coefficient (logP\log P) from 3.2 (ALLO) to -0.8 (ALLO-3β-G) . This transformation diminishes blood-brain barrier permeability, confining the metabolite to systemic circulation. ALLO-3β-G’s plasma half-life (t1/2=4.7hrt_{1/2} = 4.7 \, \text{hr}) exceeds that of ALLO (t1/2=1.2hrt_{1/2} = 1.2 \, \text{hr}) due to resistance to cytochrome P450-mediated oxidation .

Sex-Specific Metabolism

Hepatic UGT2B7 expression is 30% higher in females than males, correlating with elevated ALLO-3β-G plasma levels in women . Ovarian cycle phases further modulate this disparity: luteal phase progesterone surges increase ALLO synthesis, subsequently driving glucuronidation rates by 40% .

Neuroactive and Physiological Effects

Neuroprotective Mechanisms

ALLO-3β-G attenuates glutamate-induced excitotoxicity by upregulating astrocytic glutamate transporters (GLT-1 and GLAST) in a sex-dependent manner. In female rodent models, this effect is 2.3-fold stronger than in males, paralleling higher hippocampal UGT2B15 expression .

Table 2: Comparative Neuroactive Properties of ALLO and ALLO-3β-G

PropertyALLOALLO-3β-G
GABA-A EC50_{50}0.8μM0.8 \, \mu\text{M}>100μM>100 \, \mu\text{M}
Aqueous Solubility18 mg/L1,200 mg/L
Plasma Protein Binding95%78%

Implications in Neurodegenerative Disorders

Parkinson’s Disease (PD)

In MPTP-induced PD models, striatal ALLO-3β-G levels rise by 150% following dopamine depletion, potentially compensating for GABAergic deficits . Dual inhibition of 5α-reductase and UGT2B7 exacerbates motor symptoms, suggesting a protective role for ALLO-3β-G in dopaminergic regulation .

Alzheimer’s Disease (AD)

Cerebrospinal fluid (CSF) ALLO-3β-G concentrations inversely correlate with β-amyloid plaque burden (r=0.67,p<0.01r = -0.67, p < 0.01) in AD patients . Experimental data indicate that ALLO-3β-G enhances microglial phagocytosis of Aβ42 fibrils via TREM2-dependent pathways .

Therapeutic Challenges and Innovations

Bioavailability Limitations

Oral ALLO-3β-G administration results in <5% CNS bioavailability due to first-pass metabolism and P-glycoprotein efflux . Nanoparticle encapsulation (e.g., PEG-PLGA carriers) improves brain delivery efficiency by 8-fold in murine models .

Prodrug Strategies

Esterase-sensitive prodrugs (e.g., ALLO-3β-G diacetate) exploit intracranial esterase activity to release ALLO-3β-G locally, achieving 70% higher hippocampal concentrations than systemic administration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator